4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-10-14(20-17-11)4-3-9-16-15(18)12-5-7-13(19-2)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHASQPCZZMIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the propyl chain: The 3-(3-methylisoxazol-5-yl)propyl group can be introduced through a nucleophilic substitution reaction, where the isoxazole derivative reacts with a suitable alkyl halide under basic conditions.
Formation of the benzamide core: The final step involves the coupling of the 4-methoxybenzoic acid with the 3-(3-methylisoxazol-5-yl)propylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as automated systems for the coupling step to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, Lewis acids.
Major Products
Oxidation: 4-hydroxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide.
Reduction: 4-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzylamine.
Substitution: Various substituted derivatives of the isoxazole ring.
Scientific Research Applications
4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Substituent Position and Electronic Effects : The para-methoxy group in the target compound contrasts with the meta-methyl group in ’s analog. Methoxy enhances solubility but may reduce metabolic stability compared to alkyl groups.
- Heterocyclic Diversity : The 1,2-oxazole ring in the target compound differs from 1,2,4-oxadiazole in . Oxazole’s electron-rich nature could favor π-π stacking or hydrogen bonding, whereas oxadiazole’s electron deficiency might enhance dipole interactions .
- In contrast, methylthio linkers () or rigid branches () may restrict motion, favoring specific orientations .
Physicochemical and Crystallographic Insights
- X-ray Analysis : ’s analog was structurally confirmed via X-ray crystallography, a method also applicable to the target compound. Software like SHELXL () and ORTEP () are critical for refining crystallographic data, ensuring accurate molecular depictions .
- Solubility and Stability: The methoxy group may improve aqueous solubility relative to ’s nitro-substituted analogs. However, the oxazole’s stability under physiological conditions requires further study compared to oxadiazoles, which are known for hydrolytic resistance .
Biological Activity
4-Methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide features a methoxy group and a propyl chain attached to a benzamide core with an isoxazole moiety. Its molecular formula is , and it has a molecular weight of 276.33 g/mol.
The biological activity of 4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is largely attributed to the following mechanisms:
- Enzyme Inhibition : The isoxazole ring can interact with various enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways in target cells.
- Antimicrobial Activity : Compounds containing isoxazole structures have demonstrated antimicrobial properties, which may be applicable to this benzamide derivative.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of related compounds within the benzamide class. For instance, derivatives similar to 4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IMB-0523 | HepG2 | 10.5 |
| IMB-0523 | MCF-7 | 8.7 |
| IMB-0523 | HCT116 | 6.9 |
These results indicate that structural modifications can significantly impact the biological activity of benzamide derivatives against cancer cells .
Antiviral Activity
Research has also highlighted the antiviral potential of benzamide derivatives. A study on related compounds revealed that they could inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor known for its antiviral properties . This mechanism is crucial for developing new therapeutic strategies against viral infections.
Case Studies
- Study on Antiviral Effects : A derivative structurally related to 4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide was tested for its ability to inhibit HBV. The study demonstrated that the compound significantly reduced HBV replication in vitro and in vivo using animal models .
- Anticancer Research : Another study focused on the antiproliferative effects of methoxy-substituted benzamides against various cancer cell lines, showing that certain derivatives exhibited selective cytotoxicity with low IC50 values . This suggests potential for further development as anticancer agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 4-methoxybenzoic acid derivatives with amine-containing intermediates. For example, the oxazole ring (3-methyl-1,2-oxazol-5-yl) can be synthesized via cyclization of propiolic acid derivatives with hydroxylamine, followed by alkylation to attach the propyl linker. Amide bond formation via carbodiimide coupling (e.g., EDCl/HOBt) is critical .
- Optimization : Reaction yield can be improved by controlling temperature (e.g., reflux in ethanol or DCM) and stoichiometric ratios of reagents. Purity is enhanced via column chromatography and recrystallization .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Techniques :
- NMR Spectroscopy : and NMR confirm the methoxy group (δ ~3.8 ppm), amide proton (δ ~8.5 ppm), and oxazole ring protons (δ ~6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 331.15) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and intermolecular interactions .
Q. What preliminary biological assays are recommended for this compound?
- Assays :
- Antiviral Activity : Test against enteroviruses (e.g., Coxsackievirus B3) using plaque reduction assays, given structural similarity to pleconaril (WIN 63843), a known antiviral .
- Enzyme Inhibition : Screen against kinases (e.g., DDR1/DDR2) via fluorescence polarization assays, as oxazole derivatives show kinase-modulating potential .
- Cellular Toxicity : MTT assays in human fibroblasts or HEK293 cells to establish IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substituent Variation : Modify the methoxy group (e.g., replace with ethoxy, halogen) or oxazole methyl group to assess impact on target binding.
- Linker Optimization : Adjust the propyl chain length (e.g., ethyl vs. butyl) to balance flexibility and steric hindrance .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with viral capsid proteins or kinase active sites .
Q. How can contradictory data in biological activity be resolved?
- Approach :
- Orthogonal Assays : Validate antiviral activity using both plaque reduction and RT-qPCR for viral RNA quantification .
- Target Engagement Assays : Confirm kinase inhibition via Western blotting (e.g., phospho-ERK levels) alongside enzymatic assays .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) to rule out false negatives due to poor solubility .
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Tools :
- Molecular Dynamics (MD) : GROMACS or AMBER to simulate binding stability with viral capsid proteins .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to predict reactivity and metabolic stability .
- Crystallography Software : SHELX for refining X-ray data to identify key hydrogen bonds (e.g., amide-O–water interactions) .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Protocol :
- ADME Profiling : Measure bioavailability in rodent models via LC-MS/MS after oral/intravenous administration.
- Metabolite Identification : Use liver microsomes and HPLC-MS to detect oxidative metabolites (e.g., hydroxylation of the oxazole ring) .
- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
